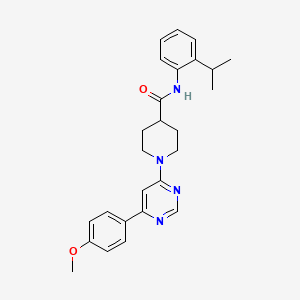

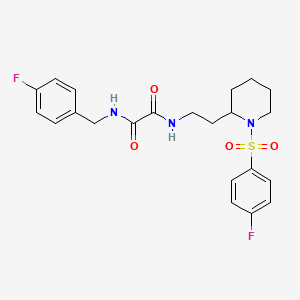

![molecular formula C14H17F3N2O2 B2877210 N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide CAS No. 116163-26-9](/img/structure/B2877210.png)

N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide” is a chemical compound with the CAS Number: 116163-26-9 . It has a molecular weight of 302.3 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17F3N2O2/c15-14(16,17)13(20)18-8-12-10-19(6-7-21-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20) . This code represents the molecular structure of the compound, indicating it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms.

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not provided in the sources I found.

Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential in cancer treatment. The molecular structure allows for the design of new drugs targeting cancer cells. Research indicates that derivatives of this compound exhibit antiproliferative activities against various cancer cell lines, such as A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer), while showing minimal activity against normal cell lines like HL7702 (liver cells) .

Synthesis of Urea Derivatives

The compound serves as a precursor in the synthesis of N-aryl-N’-arylmethylurea derivatives. These derivatives have been synthesized and evaluated for their anticancer activities, demonstrating the versatility of N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide as a building block in medicinal chemistry .

Molecular Hybridization Strategy

In drug discovery, molecular hybridization involves combining pharmacophores to create a new compound with desired properties. This compound’s framework is used in hybridization strategies to develop new molecules with enhanced anticancer activities .

Antitumor and Cytotoxic Activity

Thiazole derivatives, which can be synthesized from compounds like N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide , have shown significant antitumor and cytotoxic activities. They have been reported to be effective against human tumor cell lines, indicating their potential as antineoplastic agents .

Development of Antimicrobial Agents

The structural motif of N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide can be utilized to develop new antimicrobial agents. Its derivatives can be designed to target specific microbial pathways, offering a pathway to novel antibiotics .

Neuroprotective Applications

Compounds derived from N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide may have neuroprotective properties. By influencing neurotransmitter systems, these compounds could potentially be used in the treatment of neurodegenerative diseases .

Small-Molecule Targeted Drug Development

The compound’s framework is suitable for the development of small-molecule targeted drugs. These drugs can be designed to interact with specific molecular targets, reducing side effects and improving therapeutic outcomes in diseases like cancer .

Chemical Reaction Accelerators

Due to its reactive nature, N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide can be used in chemical synthesis as a reaction accelerator. This application could streamline the production of various chemical compounds, including pharmaceuticals .

Safety and Hazards

properties

IUPAC Name |

N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O2/c15-14(16,17)13(20)18-8-12-10-19(6-7-21-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYDZKNULWQYIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CNC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

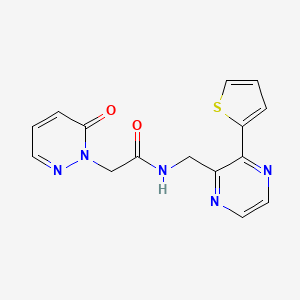

![N-(5-(N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2877130.png)

![N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2877132.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2877135.png)

![ethyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2877145.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2877146.png)

![tert-butyl 4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B2877147.png)

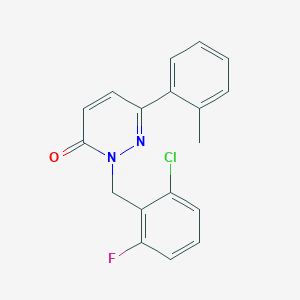

![2-Chloro-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]acetamide](/img/structure/B2877150.png)